6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-phenylcoumarin
Overview
Description
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methoxyphenyl group at the 3rd position, and a phenyl group at the 4th position on the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-phenylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. For this compound, the starting materials would include 6-chlororesorcinol, 4-methoxybenzaldehyde, and phenylacetic acid. The reaction is carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarins with various functional groups.
Scientific Research Applications
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-phenylcoumarin has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized as a fluorescent dye in various industrial applications.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. Additionally, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-cyanochromone: Similar in structure but with a cyano group instead of a methoxyphenyl group.
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: Contains a pyrazolo[4,3-c]pyridine core instead of a coumarin core.
p-Chlorocresol: A simpler compound with a chlorine and methyl group on a phenol ring.
Uniqueness
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-4-phenylcoumarin is unique due to its specific substitution pattern on the coumarin core, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxyphenyl group, and phenyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO3/c1-25-17-10-7-15(8-11-17)21-20(14-5-3-2-4-6-14)18-13-16(23)9-12-19(18)26-22(21)24/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQHLIVNQSVFCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)Cl)OC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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